molecular formula C9H14O B1199586 4-Acetyl-1-methylcyclohexene CAS No. 6090-09-1

4-Acetyl-1-methylcyclohexene

Cat. No. B1199586
CAS RN: 6090-09-1
M. Wt: 138.21 g/mol
InChI Key: HOBBEYSRFFJETF-UHFFFAOYSA-N
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Description

4-Acetyl-1-methylcyclohexene is a ketone . Its molecular formula is C9H14O and it has a molecular weight of 138.2069 .


Molecular Structure Analysis

The 3D structure of 4-Acetyl-1-methylcyclohexene can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

4-Acetyl-1-methylcyclohexene has a density of 0.9±0.1 g/cm3, a boiling point of 189.5±0.0 °C at 760 mmHg, and a vapour pressure of 0.6±0.3 mmHg at 25°C . Its enthalpy of vaporization is 42.6±3.0 kJ/mol, and it has a flash point of 76.7±0.0 °C . The compound has an index of refraction of 1.465 .

Scientific Research Applications

Organic Synthesis Intermediate

4-Acetyl-1-methyl-1-cyclohexene: serves as an intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical reactions, including hydrogenation , oxidation , and halogenation , making it a versatile building block in organic chemistry .

Fragrance Component

Due to its pleasant aroma, this compound is used in the fragrance industry. It can be incorporated into perfumes and other scented products to impart a fresh, citrus-like scent, reminiscent of limonene , a common fragrance compound .

Pharmaceutical Research

In pharmaceutical research, 4-Acetyl-1-methyl-1-cyclohexene may be utilized to develop new medicinal compounds. Its cyclohexene ring is a common motif in many drugs, and modifications to this structure can lead to the discovery of novel therapeutic agents .

Material Science

This compound’s chemical properties make it suitable for use in material science, particularly in the development of new polymers. Its ability to undergo polymerization can be exploited to create new types of plastics or resins with specific desired properties .

Analytical Chemistry

4-Acetyl-1-methyl-1-cyclohexene: can be used as a standard in chromatographic analysis due to its well-defined physical and chemical properties. It helps in calibrating instruments and ensuring the accuracy of analytical methods like Gas Chromatography .

Agricultural Chemistry

In the field of agricultural chemistry, this compound could be explored for its potential as a precursor to pesticides or herbicides. The reactivity of the acetyl group, in particular, could be leveraged to synthesize compounds that target specific pests or weeds .

Safety and Hazards

4-Acetyl-1-methylcyclohexene is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

1-(4-methylcyclohex-3-en-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-7-3-5-9(6-4-7)8(2)10/h3,9H,4-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBBEYSRFFJETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20867915
Record name 4-Acetyl-1-methylcyclohexene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-1-methylcyclohexene

CAS RN

6090-09-1
Record name 4-Acetyl-1-methylcyclohexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6090-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methyl-3-cyclohexen-1-yl)-ethanone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(4-methyl-3-cyclohexen-1-yl)-
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Record name 4-Acetyl-1-methylcyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20867915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methyl-3-cyclohexen-1-yl)-ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-(4-METHYL-3-CYCLOHEXEN-1-YL)-ETHANONE
Source FDA Global Substance Registration System (GSRS)
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Record name 4-Acetyl-1-methylcyclohexene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033434
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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